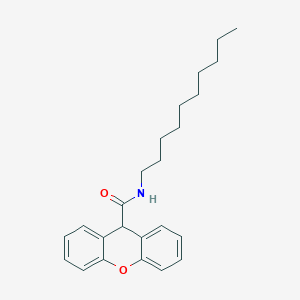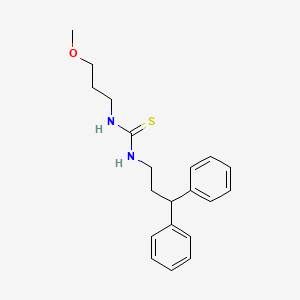![molecular formula C20H15F2N3O B14926459 3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926459.png)
3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, a furyl group, and a phenyl group
準備方法
The synthesis of 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl group: This step typically involves a cyclopropanation reaction using reagents such as diazomethane.
Addition of the difluoromethyl group: This can be accomplished through a difluoromethylation reaction using reagents like difluoromethyl iodide.
Incorporation of the furyl group: This step may involve a coupling reaction with a furyl-containing reagent.
Attachment of the phenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways or as a ligand for binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, or it could activate a receptor by mimicking the action of a natural ligand. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds, such as:
3-CYCLOPROPYL-4-(FLUOROMETHYL)-6-(2-FURYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound differs by having a fluoromethyl group instead of a difluoromethyl group.
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-THIENYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a thienyl group instead of a furyl group.
3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(2-FURYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE: This compound has a methyl group instead of a phenyl group.
特性
分子式 |
C20H15F2N3O |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H15F2N3O/c21-19(22)14-11-15(16-7-4-10-26-16)23-20-17(14)18(12-8-9-12)24-25(20)13-5-2-1-3-6-13/h1-7,10-12,19H,8-9H2 |
InChIキー |
SLROPUBAGYQHHV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CO4)C(F)F)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926381.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926385.png)
![4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-pyrazol-1-yl)pentyl]benzenesulfonamide](/img/structure/B14926388.png)
![1,1-dibenzyl-3-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B14926408.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B14926409.png)

![1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14926431.png)

![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14926476.png)
![(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B14926482.png)

